methyl 4-bromopentanoate
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Overview
Description
Methyl 4-bromopentanoate is an organic compound with the molecular formula C6H11BrO2. It is a brominated ester, specifically the methyl ester of 4-bromopentanoic acid. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromopentanoate can be synthesized through the esterification of 4-bromopentanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pentanoates depending on the nucleophile used.
Reduction: 4-bromopentanol.
Hydrolysis: 4-bromopentanoic acid and methanol.
Scientific Research Applications
Methyl 4-bromopentanoate is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its brominated structure.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobutyrate: Similar in structure but with one less carbon atom in the chain.
Ethyl 4-bromopentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-bromopentanoate: Similar structure but with the bromine atom on the third carbon instead of the fourth.
Uniqueness
Methyl 4-bromopentanoate is unique due to its specific positioning of the bromine atom and the ester group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications .
Properties
CAS No. |
75411-76-6 |
---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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